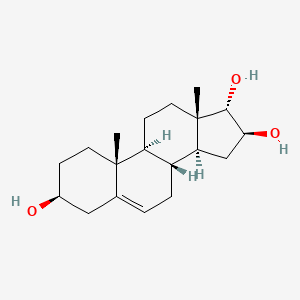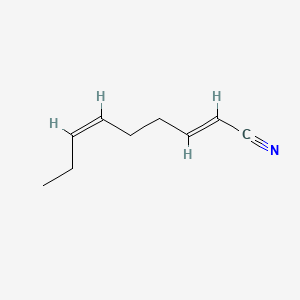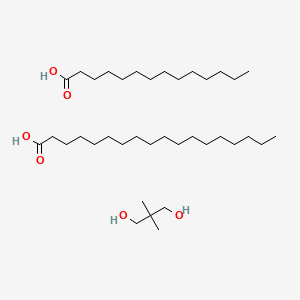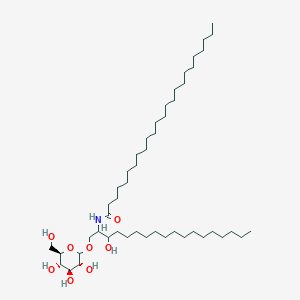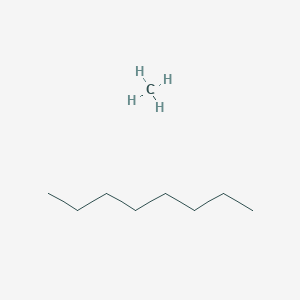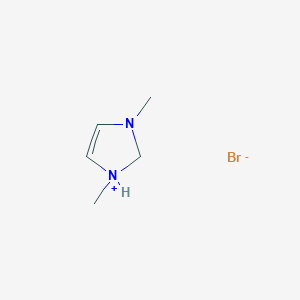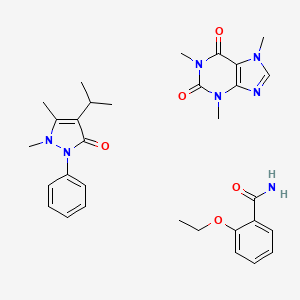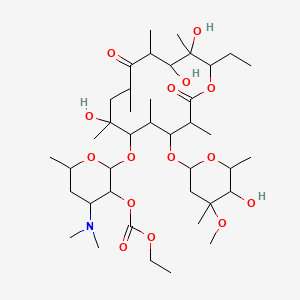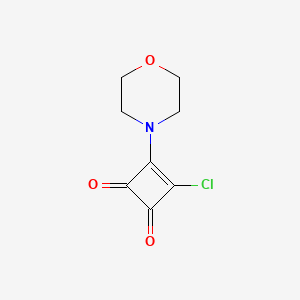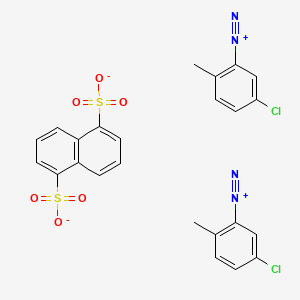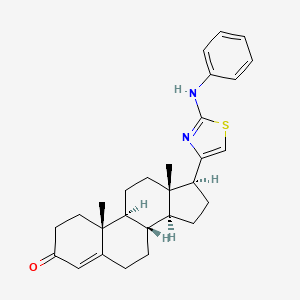
(1,1'-Biphenyl)-4,4'-disulfonamide, N,N'-bis(phenylsulfonyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,N’-Bis-(phenylsulfonyl)biphenyl-4,4’-disulfonamide is an organic compound with the molecular formula C24H20N2O8S4 It is known for its unique structure, which includes two phenylsulfonyl groups attached to a biphenyl core
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-Bis-(phenylsulfonyl)biphenyl-4,4’-disulfonamide typically involves the reaction of biphenyl-4,4’-disulfonyl chloride with aniline in the presence of a base. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
Starting Materials: Biphenyl-4,4’-disulfonyl chloride and aniline.
Reaction Conditions: The reaction is usually conducted in an organic solvent such as dichloromethane or toluene, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction.
Procedure: The biphenyl-4,4’-disulfonyl chloride is added to a solution of aniline and the base in the solvent. The mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete.
Purification: The product is isolated by filtration, washed with a suitable solvent, and purified by recrystallization.
Industrial Production Methods
In an industrial setting, the production of N,N’-Bis-(phenylsulfonyl)biphenyl-4,4’-disulfonamide may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, with additional steps for purification and quality control.
Análisis De Reacciones Químicas
Types of Reactions
N,N’-Bis-(phenylsulfonyl)biphenyl-4,4’-disulfonamide can undergo various chemical reactions, including:
Substitution Reactions: The phenylsulfonyl groups can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of different products.
Hydrolysis: The sulfonamide groups can be hydrolyzed under acidic or basic conditions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, and the reactions are typically carried out in polar solvents.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Hydrolysis: Acidic or basic aqueous solutions are used for hydrolysis reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can lead to the formation of new sulfonamide derivatives, while oxidation and reduction can result in changes to the sulfonyl groups or the biphenyl core.
Aplicaciones Científicas De Investigación
N,N’-Bis-(phenylsulfonyl)biphenyl-4,4’-disulfonamide has several applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mecanismo De Acción
The mechanism of action of N,N’-Bis-(phenylsulfonyl)biphenyl-4,4’-disulfonamide involves its interaction with specific molecular targets and pathways. The sulfonamide groups can form hydrogen bonds with biological molecules, affecting their function. The biphenyl core provides structural stability and can interact with hydrophobic regions of proteins or other biomolecules. These interactions can modulate the activity of enzymes, receptors, or other cellular components, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
N,N’-Bis-(phenylsulfonyl)benzene-1,4-disulfonamide: Similar structure but with a benzene core instead of biphenyl.
N,N’-Bis-(phenylsulfonyl)naphthalene-2,6-disulfonamide: Contains a naphthalene core, offering different chemical properties.
N,N’-Bis-(phenylsulfonyl)anthracene-9,10-disulfonamide: Features an anthracene core, which can influence its reactivity and applications.
Uniqueness
N,N’-Bis-(phenylsulfonyl)biphenyl-4,4’-disulfonamide is unique due to its biphenyl core, which provides a rigid and planar structure. This rigidity can enhance its binding affinity to certain molecular targets and improve its stability in various chemical and biological environments. Additionally, the presence of two phenylsulfonyl groups allows for versatile chemical modifications, making it a valuable compound for research and industrial applications.
Propiedades
Número CAS |
7218-46-4 |
|---|---|
Fórmula molecular |
C24H20N2O8S4 |
Peso molecular |
592.7 g/mol |
Nombre IUPAC |
N-(benzenesulfonyl)-4-[4-(benzenesulfonylsulfamoyl)phenyl]benzenesulfonamide |
InChI |
InChI=1S/C24H20N2O8S4/c27-35(28,21-7-3-1-4-8-21)25-37(31,32)23-15-11-19(12-16-23)20-13-17-24(18-14-20)38(33,34)26-36(29,30)22-9-5-2-6-10-22/h1-18,25-26H |
Clave InChI |
IISDMBNJXWPOIZ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)S(=O)(=O)NS(=O)(=O)C2=CC=C(C=C2)C3=CC=C(C=C3)S(=O)(=O)NS(=O)(=O)C4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


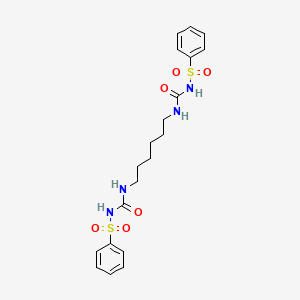
![sodium;[18-[2,3-bis[[(Z)-octadec-9-enoyl]oxy]propoxy]-18-oxooctadecan-9-yl] sulfate](/img/structure/B13772482.png)
